molecular formula C25H31N3O6 B12155892 methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B12155892
M. Wt: 469.5 g/mol
InChI Key: BDLNBUINEUNJHU-ZBJSNUHESA-N
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Description

Methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as dimethylamino, hydroxy, methoxy, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and efficiency, incorporating steps for purification and quality control.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules. Its multiple functional groups make it versatile for various chemical transformations.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural complexity.

Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C25H31N3O6

Molecular Weight

469.5 g/mol

IUPAC Name

methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C25H31N3O6/c1-14-18(15(2)26-20(14)25(32)34-6)22(29)19-21(16-9-7-10-17(13-16)33-5)28(24(31)23(19)30)12-8-11-27(3)4/h7,9-10,13,21,26,29H,8,11-12H2,1-6H3/b22-19+

InChI Key

BDLNBUINEUNJHU-ZBJSNUHESA-N

Isomeric SMILES

CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC)/O)C)C(=O)OC

Canonical SMILES

CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC)O)C)C(=O)OC

Origin of Product

United States

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